Cas no 19962-21-1 (Benzene, 1-fluoro-3-(phenoxymethyl)-)

Benzene, 1-fluoro-3-(phenoxymethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-fluoro-3-(phenoxymethyl)-
- 1-fluoro-3-(phenoxymethyl)benzene
- 3-Fluorobenzyloxybenzene
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- Inchi: InChI=1S/C13H11FO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2
- InChI Key: CZGNXONBQOCVJM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Computed Properties
- Exact Mass: 202.07943
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 9.23
Benzene, 1-fluoro-3-(phenoxymethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF62355-1g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 1g |
$22.00 | 2024-04-20 | |
1PlusChem | 1P00C2J7-100g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 100g |
$1138.00 | 2025-02-25 | |
1PlusChem | 1P00C2J7-250mg |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 250mg |
$11.00 | 2025-02-25 | |
1PlusChem | 1P00C2J7-5g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 5g |
$103.00 | 2025-02-25 | |
A2B Chem LLC | AF62355-100g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 100g |
$1095.00 | 2024-04-20 | |
A2B Chem LLC | AF62355-25g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 25g |
$297.00 | 2024-04-20 | |
Fluorochem | 023291-5g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 5g |
£29.00 | 2022-03-01 | |
Fluorochem | 023291-25g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 25g |
£115.00 | 2022-03-01 | |
Fluorochem | 023291-1g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 1g |
£11.00 | 2022-03-01 | |
1PlusChem | 1P00C2J7-25g |
3-Fluorobenzyloxybenzene |
19962-21-1 | 99% | 25g |
$309.00 | 2025-02-25 |
Benzene, 1-fluoro-3-(phenoxymethyl)- Related Literature
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on Benzene, 1-fluoro-3-(phenoxymethyl)-
Benzene, 1-fluoro-3-(phenoxymethyl)-: A Comprehensive Overview
Benzene derivatives have long been of significant interest in the field of organic chemistry due to their versatile structures and wide range of applications. Among these derivatives, Benzene, 1-fluoro-3-(phenoxymethyl)- stands out as a notable compound with unique properties that make it relevant in both academic research and industrial applications.
This compound belongs to the class of fluorinated aromatic compounds, which have gained considerable attention due to their potential use in pharmaceuticals, agrochemicals, and materials science. The 1-fluoro-3-(phenoxymethyl)benzene structure introduces specific functional groups that can influence its reactivity, solubility, and biological activity.
Recent studies have highlighted the importance of understanding the electronic effects of fluorine substituents in aromatic systems. Fluorine, being highly electronegative, can significantly alter the electron density of the benzene ring. This property is particularly useful in drug design, where precise control over molecular interactions is critical for target binding and selectivity.
The phenoxymethyl group attached at the 3-position further adds complexity to the molecule. The oxygen atom in the phenoxide moiety can act as a directing group, influencing the reactivity of the benzene ring towards electrophilic substitution reactions. This makes Benzene, 1-fluoro-3-(phenoxymethyl)- an interesting candidate for exploring reaction mechanisms and catalytic processes.
In terms of synthesis, 1-fluoro-3-(phenoxymethyl)benzene can be prepared through various routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been extensively studied in the literature, with recent advancements focusing on improving reaction yields and minimizing environmental impact.
Beyond its synthetic aspects, Benzene, 1-fluoro-3-(phenoxymethyl)- has shown promise in applications such as:
- Drug discovery: The compound's unique electronic properties make it a potential lead in the development of fluorinated pharmaceutical agents.
- Material science: Its structural features may be exploitable in the creation of novel materials with tailored optical and electrical properties.
- Biochemical research: The compound can serve as a model system for studying fluorine-mediated interactions in biological systems.
Recent research has also explored the environmental fate of Benzene, 1-fluoro-3-(phenoxymethyl)-, particularly its degradation pathways under various conditions. Understanding these processes is crucial for assessing the compound's potential impact on ecosystems and ensuring sustainable use in industrial applications.
Moreover, computational studies have been instrumental in predicting the biological activity of Benzene, 1-fluoro-3-(phenoxymethyl)-. Advanced molecular modeling techniques have provided insights into how the fluorine substituent and phenoxymethyl group influence binding affinity to protein targets, paving the way for rational drug design.
As the field of fluorinated aromatic compounds continues to evolve, Benzene, 1-fluoro-3-(phenoxymethyl)- remains a key compound for both fundamental research and practical applications. Its unique combination of structural features and electronic properties positions it at the forefront of modern chemical innovation.
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